2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid

Solid-phase peptide synthesis N-methyl amino acid coupling HATU vs HBTU efficiency

Standard Fmoc-cyclopropylglycine couplings with HBTU/HOBt yield minimal conversion due to N-methylation steric hindrance. This building block (≥95% purity) provides three orthogonal modifications-Fmoc protection, Nα-methylation, and Cα-cyclopropyl constraint-in a single residue, enabling quantitative coupling with HATU/HOAt. Delivers simultaneous protease resistance and β-turn stabilization for cyclic peptide SAR libraries, obviating multi-step on-resin N-methylation.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B13455171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN(C(C1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c1-22(19(20(23)24)13-10-11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)
InChIKeyOFIKEOIDEQSZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-Cyclopropylglycine (CAS 2172070-18-5): A Dual-Modification Unnatural Amino Acid Building Block for Conformationally Restricted Peptide Synthesis


2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid (CAS 2172070-18-5, molecular formula C₂₁H₂₁NO₄, MW 351.4 g/mol) is an Fmoc-protected, N-methylated, Cα-cyclopropyl-substituted glycine derivative supplied at ≥95% purity . This compound belongs to the class of sterically hindered N-methyl unnatural amino acid building blocks designed for Fmoc-based solid-phase peptide synthesis (SPPS). It integrates three functionally distinct structural features within a single residue: (i) the Fmoc group enabling standard SPPS deprotection with 20% piperidine, (ii) Nα-methylation that eliminates backbone hydrogen-bond donor capacity and increases steric bulk at the amide nitrogen, and (iii) a cyclopropyl ring directly attached to the α-carbon, creating a Cα-tetrasubstituted architecture that severely restricts backbone conformational freedom [1]. This triple-feature combination distinguishes it from both simple Fmoc-amino acids and singly modified analogs in the cyclopropylglycine or N-methyl amino acid families.

Why Fmoc-N-Me-Cyclopropylglycine Cannot Be Replaced by Fmoc-Cyclopropylglycine, Fmoc-N-Me-Ala-OH, or Standard Fmoc-Amino Acids in Demanding Peptide Syntheses


Simple in-class substitution fails because this compound imposes two orthogonal steric and electronic perturbations that singly modified analogs cannot replicate simultaneously. Fmoc-cyclopropylglycine (CAS 1212257-18-5, C₂₀H₁₉NO₄, MW 337.37) provides Cα-cyclopropyl conformational constraint but retains a secondary amine with full hydrogen-bond donor capacity and standard coupling reactivity [1]. Conversely, Fmoc-N-Me-Ala-OH introduces N-methylation but carries only a methyl side chain with minimal steric bulk at Cα. The target compound merges both modifications, producing a tertiary amide nitrogen that is both a weaker nucleophile (slowing acylation kinetics) and incapable of donating a hydrogen bond, combined with a cyclopropyl ring that restricts φ/ψ backbone torsional angles more severely than any natural amino acid side chain [2]. Standard coupling reagents adequate for Fmoc-cyclopropylglycine (e.g., HBTU/HOBt) yield only trace conversions when applied to N-methylated sterically hindered residues; quantitative coupling requires HATU/HOAt-based protocols [3]. Substituting a less hindered building block alters coupling efficiency, backbone conformation, proteolytic susceptibility, and hydrogen-bonding patterns—each of which can propagate into failed syntheses or peptides with divergent pharmacological properties.

Quantitative Differentiation Evidence: Fmoc-N-Me-Cyclopropylglycine vs. Closest Analogs


Coupling Reagent Selectivity: N-Methyl Steric Hindrance Requires HATU/HOAt for Quantitative Acylation, Unlike Non-Methylated Analogs

Coupling to the secondary (N-methyl) amine of this compound presents a fundamentally different reactivity profile compared to the primary amine of Fmoc-cyclopropylglycine. In direct comparative coupling studies on N-methylated, sterically hindered amino acid residues under SPPS conditions, HATU/HOAt produced quantitative couplings whereas HBTU, TBTU, PyBOP, and pre-formed amino acid chlorides each yielded only trace conversions (<5%) [1]. Under optimized HATU conditions, Fmoc-amino acids with hindered side chains were incorporated in approximately 99% yield, while unhindered amino acids acylated secondary amines in good yield even under classical HBTU/HOBt conditions [2]. The practical consequence is that Fmoc-cyclopropylglycine (non-N-methylated) can be coupled using standard, lower-cost HBTU protocols, whereas the target compound mandates the more costly HATU reagent to avoid synthesis failure due to incomplete acylation—a procurement-relevant distinction in reagent budgeting and protocol design [3].

Solid-phase peptide synthesis N-methyl amino acid coupling HATU vs HBTU efficiency

Molecular Identity Differentiation: Physicochemical Profile of Fmoc-N-Me-Cyclopropylglycine vs. Non-Methylated Fmoc-Cyclopropylglycine

The target compound (C₂₁H₂₁NO₄, MW 351.4 g/mol, CAS 2172070-18-5) differs from its closest non-methylated analog Fmoc-cyclopropylglycine (C₂₀H₁₉NO₄, MW 337.37 g/mol, CAS 1212257-18-5) by one additional carbon and two additional hydrogen atoms (+CH₂, ΔMW = 14.03 Da), corresponding precisely to the N-methyl substitution [1]. Both compounds are supplied at 95% purity from commercial sources . The N-methyl group eliminates one hydrogen-bond donor from the backbone amide (donor count: target = 1 [carboxylic acid OH]; comparator = 2 [carboxylic acid OH + amide NH]), reducing the compound's capacity to engage in inter-chain hydrogen bonding and altering its solubility profile in organic solvents commonly used in SPPS (DMF, NMP, DCM) [2]. The logP increase attributable to N-methylation has been quantified for model dipeptide systems, where N-methylation increased logD (pH 7.4) by 0.5–3.0 log units depending on the parent amino acid side chain [3].

Molecular weight comparison Fmoc-amino acid characterization Building block selection

Conformational Restriction: Cα-Cyclopropyl Backbone Constraint Produces Stable β-Turn and 3₁₀-Helical Conformations Not Accessible to Acyclic N-Methyl Amino Acids

Conformational energy computations and spectroscopic studies on 1-aminocyclopropane-1-carboxylic acid (Ac3c) homopeptides demonstrate that the cyclopropyl Cα,α-dialkylated architecture restricts the backbone to a narrow region of Ramachandran space, stabilizing type-I(I') β-bends in dipeptide amides and distorted 3₁₀-helices in tripeptide amides [1]. This constraint is fundamentally different from that imposed by N-methylation alone: N-methyl amino acids with acyclic side chains (e.g., Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Leu-OH) retain greater backbone flexibility and exhibit increased cis-amide bond populations due to N-methyl steric effects, but cannot enforce the specific φ/ψ angles characteristic of cyclopropane-constrained residues [2]. In cyclopropane-containing peptidomimetics, the N-Cα-C' bond angle is significantly expanded (up to ~116–118°) from the regular tetrahedral value (~109.5°) [3], a geometric distortion that acyclic N-methyl amino acids do not reproduce. When incorporated into linear peptides, cyclopropane pipecolic acid analogs induce a striking increase of the cis isomer population to 42–92% around the constrained amide bond, compared to ~10–30% cis for Pro-containing peptides [4].

Peptide conformational design cyclopropyl amino acid β-turn stabilization Cα,α-dialkylated glycine

Proteolytic Stability Enhancement: N-Methylation Confers 10⁴–10⁶-Fold Increased Resistance to Serine Protease Degradation vs. Non-Methylated Peptide Backbones

Systematic N-methyl scanning mutagenesis of antimicrobial peptide Anoplin demonstrated that replacement of protease-sensitive residues (Leu, Ile, Lys, Arg) with their N-methylated counterparts increased stability against trypsin and chymotrypsin degradation by 10⁴–10⁶-fold compared to the native non-methylated peptide [1]. In a separate study using the G-protein-binding motif peptide DKLYWWEFL, single N-methyl substitutions at the P1 or P1' positions of the trypsin cleavage site extended the peptide half-life from <30 minutes to >24 hours under enzymatic challenge, while simultaneously preserving or improving target binding affinity [2]. These stability gains arise because the N-methyl group sterically obstructs the protease active site and eliminates the backbone NH required for oxyanion hole stabilization during catalysis. The cyclopropyl Cα-substitution provides an orthogonal stability mechanism: the quaternary α-carbon resists epimerization during coupling and deprotection, reducing D-amino acid contamination that can also affect proteolytic susceptibility [3]. While Fmoc-cyclopropylglycine (non-N-methylated) provides the epimerization-resistance benefit, it lacks the N-methyl-associated protease shield; conversely, Fmoc-N-Me-Ala-OH provides proteolytic stability but without the cyclopropyl conformational anchor.

Proteolytic stability N-methyl amino acid peptide half-life extension trypsin/chymotrypsin resistance

Application Precedent: Cyclopropylglycine and N-Methyl Amino Acid Building Blocks Are Essential Components of Clinically Relevant Cyclopeptide and Cyclodepsipeptide Scaffolds

Fmoc-protected cyclopropylglycine derivatives have been specifically employed in the preparation of tailored cyclodepsipeptides that function as potent non-covalent serine protease inhibitors [1]. N-Methyl amino acids are structurally essential components of the immunosuppressant cyclosporin A (7 of 11 residues are N-methylated) and the anthelmintic cyclodepsipeptide PF1022A, where the combination of N-methylation and non-standard side chains is critical for both target binding and membrane permeability [2][3]. In the first stepwise solid-phase synthesis of PF1022A, the difficult combination of consecutive N-methyl amino acids required specialized Fmoc/THP-ether protecting group strategies and optimized coupling protocols [3]. The target compound, Fmoc-N-Me-cyclopropylglycine, provides a pre-assembled building block that combines both structural features—cyclopropyl conformational constraint and N-methyl backbone modification—obviating the need for post-synthetic N-methylation or complex protecting group manipulations during SPPS. This contrasts with Fmoc-cyclopropylglycine, which requires a separate on-resin N-methylation step (adding synthetic complexity and potential for incomplete conversion) to achieve the same structural outcome [4].

Cyclodepsipeptide synthesis serine protease inhibitor cyclosporin analog N-methylated cyclic peptide

Priority Application Scenarios for Fmoc-N-Me-Cyclopropylglycine (CAS 2172070-18-5) in Peptide Drug Discovery and Chemical Biology


Synthesis of Conformationally Locked Cyclic Peptide Integrin Ligands (e.g., Cilengitide Analogs) Requiring β-Turn Stabilization

Cyclic RGD peptides targeting αVβ3/α5β1 integrins require precise backbone geometry for high-affinity binding. Incorporating Fmoc-N-Me-cyclopropylglycine at the i+1 or i+2 position of the turn motif provides simultaneous β-turn stabilization (via Cα-cyclopropyl angle constraint) and elevated cis-amide geometry (via N-methylation), mimicking the conformational profile of cyclopropane pipecolic acid-containing ligands that achieve 42–92% cis-amide population around the constrained residue [1]. The pre-assembled building block avoids the multi-step on-resin N-methylation otherwise needed when starting from Fmoc-cyclopropylglycine, simplifying synthesis of structure-activity relationship (SAR) libraries where multiple N-methylated cyclopropyl residues are systematically scanned.

Construction of Protease-Resistant N-Methylated Cyclopeptide and Cyclodepsipeptide Lead Compounds

Peptide drug candidates incorporating N-methyl amino acids demonstrate 10⁴–10⁶-fold increased proteolytic stability against trypsin and chymotrypsin relative to non-methylated parent sequences [2]. The target compound simultaneously delivers this protease resistance and Cα-cyclopropyl conformational constraint, making it a strategic building block for cyclosporin-inspired or PF1022A-inspired cyclopeptide scaffolds where both metabolic stability and target binding affinity must be co-optimized [3]. Its Fmoc compatibility ensures seamless integration into automated microwave-assisted SPPS protocols using HATU/HOAt activation [4].

Peptide Backbone N-Methyl Scanning for Pharmacokinetic Optimization of Linear Peptide Hits

During lead optimization, systematic replacement of natural amino acids with N-methyl analogs (N-methyl scanning) is an established strategy to improve oral bioavailability by increasing lipophilicity and reducing hydrogen-bond donor count [5]. Fmoc-N-Me-cyclopropylglycine serves as the N-methyl surrogate for glycine-rich or flexible positions where the cyclopropyl group introduces beneficial conformational restriction alongside the N-methyl PK enhancement. Single N-methyl substitutions have been shown to extend peptide half-life from <30 minutes to >24 hours in model G-protein ligand systems [6], and the added cyclopropyl constraint may further reduce the entropic penalty of target binding.

Development of Non-Covalent Serine Protease Inhibitor Cyclodepsipeptides

Fmoc-cyclopropylglycine derivatives are established intermediates in the synthesis of tailored cyclodepsipeptides that act as potent non-covalent serine protease inhibitors [7]. The N-methylated variant (the target compound) extends this application to inhibitor candidates requiring enhanced membrane permeability and reduced susceptibility to protease-mediated clearance. The dual modification (N-Me + cyclopropyl) is particularly relevant for inhibitors targeting intracellular or lysosomal serine proteases where both cell penetration and lysosomal stability are required.

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